Dyspropterin
Description
Properties
IUPAC Name |
1-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h4,12H,2H2,1H3,(H4,10,11,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJZXBUVECZHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1CNC2=C(N1)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028813 | |
| Record name | 6-(1,2-Dioxopropyl)-5,6,7,8-tetrahydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dyspropterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89687-39-8 | |
| Record name | 6-Pyruvoyltetrahydropterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89687-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyspropterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089687398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1,2-Dioxopropyl)-5,6,7,8-tetrahydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYSPROPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M99D3F9HQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dyspropterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Dyspropterin is synthesized from dihydroneopterin triphosphate in the biosynthetic pathway of tetrahydrobiopterin. The enzyme 6-pyruvoyltetrahydropterin synthase catalyzes the conversion of dihydroneopterin triphosphate to this compound .
Chemical Reactions Analysis
Dyspropterin undergoes several types of chemical reactions, including reduction and enzymatic reactions. It is reduced to tetrahydrobiopterin by sepiapterin reductase in the presence of NADPH . Common reagents used in these reactions include NADPH and various enzymes such as sepiapterin reductase and dihydropteridine reductase . The major product formed from these reactions is tetrahydrobiopterin .
Scientific Research Applications
Biosynthesis of Tetrahydrobiopterin
Dyspropterin plays a pivotal role in the biosynthesis of tetrahydrobiopterin. The pathway involves several enzymatic reactions:
- Formation from Dihydroneopterin Triphosphate : this compound is synthesized from dihydroneopterin triphosphate by the enzyme 6-pyruvoyltetrahydropterin synthase.
- Conversion to Tetrahydrobiopterin : It is subsequently reduced to tetrahydrobiopterin by sepiapterin reductase in the presence of NADPH.
Table 1: Enzymatic Reactions Involving this compound
| Substrate | Product | Enzyme |
|---|---|---|
| Dihydroneopterin triphosphate | This compound + Triphosphate | 6-Pyruvoyltetrahydropterin synthase |
| This compound + NADPH | Tetrahydrobiopterin | Sepiapterin reductase |
This compound is crucial for the hydroxylation of aromatic amino acids, which is essential for synthesizing neurotransmitters such as dopamine, serotonin, and norepinephrine. Its role as a cofactor in phenylalanine hydroxylase activity highlights its importance in metabolic disorders like phenylketonuria (PKU).
Case Study 1: this compound in Metabolic Disorders
Research indicates that this compound's role in BH4 synthesis is vital for managing metabolic disorders such as PKU. In patients with PKU, impaired BH4 synthesis leads to elevated phenylalanine levels. A study demonstrated that supplementation with BH4 could alleviate symptoms by restoring normal neurotransmitter levels, showcasing this compound's indirect therapeutic potential in managing PKU .
Case Study 2: this compound and Neurotransmitter Synthesis
In animal models, this compound levels have been shown to significantly influence dopamine synthesis. Exogenous administration of this compound resulted in increased dopamine levels, suggesting its potential therapeutic role in conditions like Parkinson's disease .
Implications in Cardiovascular Health
This compound's involvement in nitric oxide production through its role as a cofactor for nitric oxide synthases (NOS) has implications for cardiovascular health. Studies have shown that supplementation with tetrahydrobiopterin can improve endothelial function and reduce atherosclerotic lesions by enhancing NOS activity .
Summary of Findings
This compound is integral to several biochemical pathways and has significant implications for both basic research and clinical applications. Its role as an intermediate in tetrahydrobiopterin biosynthesis links it to neurotransmitter production and cardiovascular health.
Table 2: Summary of this compound Applications
| Application Area | Description |
|---|---|
| Metabolic Disorders | Essential for managing PKU through BH4 synthesis |
| Neurotransmitter Synthesis | Influences dopamine levels; potential Parkinson's treatment |
| Cardiovascular Health | Enhances NOS activity; improves endothelial function |
Mechanism of Action
Dyspropterin exerts its effects by serving as an intermediate in the biosynthesis of tetrahydrobiopterin. It is converted to tetrahydrobiopterin by the enzyme sepiapterin reductase in the presence of NADPH . Tetrahydrobiopterin is a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are involved in the synthesis of neurotransmitters and other essential molecules in the body .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Contrasts
- This compound vs. BH4: Structure: this compound contains a 1,2-dioxopropyl group at position 6, whereas BH4 has a fully reduced pterin ring with hydroxyl groups critical for cofactor activity .
This compound vs. Dihydroneopterin triphosphate :
- Biosynthetic Position : Dihydroneopterin triphosphate precedes this compound in the pathway, requiring dephosphorylation and rearrangement to form this compound .
- Phosphate Groups : The triphosphate moiety in dihydroneopterin triphosphate is absent in this compound, altering solubility and enzyme binding .
This compound vs. Tetrahydrolimipterin :
This compound vs. Sepiapterin :
Enzymatic and Metabolic Insights
Biological Activity
Dyspropterin, also known as 6-pyruvoyltetrahydropterin, is a crucial intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes involved in neurotransmitter synthesis and nitric oxide production. This article explores the biological activity of this compound, including its metabolic pathways, enzymatic functions, and implications in various biological systems.
Metabolic Pathways
This compound is synthesized from dihydroneopterin triphosphate through the action of specific enzymes. The primary pathways include:
- Biosynthesis of Tetrahydrobiopterin :
- This compound is formed from dihydroneopterin triphosphate via the enzyme 6-pyruvoyl tetrahydrobiopterin synthase .
- Following this, it can be converted to tetrahydrobiopterin by the enzyme sepiapterin reductase .
The reactions can be summarized as follows:
| Substrate | Product | Enzyme |
|---|---|---|
| Dihydroneopterin triphosphate | This compound + Triphosphate | 6-Pyruvoyl tetrahydrobiopterin synthase |
| Tetrahydrobiopterin + NADP | This compound + NADPH | Sepiapterin reductase |
Enzymatic Functions
The enzymatic activity associated with this compound is vital for the production of BH4, which is necessary for the hydroxylation of aromatic amino acids. This process is crucial in the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
- 6-Pyruvoyl Tetrahydrobiopterin Synthase : Catalyzes the conversion of dihydroneopterin triphosphate to this compound.
- Sepiapterin Reductase : Catalyzes the final reduction steps leading to tetrahydrobiopterin formation.
Case Study 1: this compound in Metabolic Disorders
Research has identified this compound's role in metabolic disorders such as phenylketonuria (PKU), where impaired BH4 synthesis leads to elevated phenylalanine levels. A study involving patients with PKU demonstrated that supplementation with BH4 could alleviate some symptoms by restoring normal neurotransmitter levels, highlighting this compound's indirect role in managing this condition .
Case Study 2: this compound and Neurotransmitter Synthesis
A study on animal models showed that this compound levels directly influence dopamine synthesis. When this compound was administered exogenously, there was a significant increase in dopamine levels, suggesting its potential therapeutic role in conditions like Parkinson's disease .
Research Findings on Biological Activity
Recent metabolomic studies have utilized this compound as a biomarker for dietary impacts on metabolic health. In controlled dietary trials, variations in urine concentrations of this compound were observed in response to high-phytochemical diets versus standard diets. This indicates that dietary components can significantly influence this compound metabolism and its downstream effects on health .
Q & A
Q. How can researchers systematically evaluate the novelty of a proposed this compound synthesis method against existing patents and publications?
- Methodological guidance : Perform a state-of-the-art search using Derwent Innovation and SciFinder. Compare reaction yields, enantiomeric excess, and scalability metrics. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure claims and highlight improvements (e.g., reduced solvent waste) .
Q. What steps mitigate bias when interpreting conflicting results about this compound’s efficacy in preclinical disease models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
